molecular formula C13H12F5NO4 B3739717 Penta-fluorophenyl boc-glycinate

Penta-fluorophenyl boc-glycinate

Cat. No.: B3739717
M. Wt: 341.23 g/mol
InChI Key: CSJYMJMVFOPPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penta-fluorophenyl boc-glycinate is a specialized chemical derivative used in analytical chemistry, particularly in liquid chromatography (LC). Its structure combines a penta-fluorophenyl (F5) group with a boc-glycinate moiety, which enhances its utility as a derivatizing agent or stationary phase modifier. The F5 group contributes to unique selectivity in separation processes due to its strong electron-withdrawing properties and hydrophobic interactions, making it effective for polar and aromatic analytes . Recent applications include the analysis of vitamin B6 metabolites in human plasma and vitamin derivatives, where its fluorinated aromatic system improves resolution and sensitivity in complex matrices .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5NO4/c1-13(2,3)23-12(21)19-4-5(20)22-11-9(17)7(15)6(14)8(16)10(11)18/h4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJYMJMVFOPPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of penta-fluorophenyl boc-glycinate typically involves the reaction of penta-fluorophenol with boc-glycine in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Penta-fluorophenyl boc-glycinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

PFPG has shown promise in various biological contexts, particularly in drug development and molecular biology.

2.1. Peptide Nucleic Acids (PNAs)

One significant application of PFPG is in the synthesis of peptide nucleic acids, which are synthetic analogs of DNA or RNA. PNAs have enhanced binding affinity for complementary nucleobases compared to natural nucleic acids, making them valuable for gene modulation and diagnostic purposes. PFPG can be utilized as an active ester for coupling reactions during PNA synthesis, facilitating the introduction of various nucleobases and enhancing their stability and specificity .

2.2. Drug Delivery Systems

PFPG has been explored as a component in drug delivery systems due to its ability to enhance membrane permeability. Studies have indicated that compounds incorporating PFPG can improve the bioavailability of therapeutic agents by facilitating their transport across cellular membranes . This property is particularly useful for developing targeted therapies that require efficient cellular uptake.

3.1. Valinomycin Analog Development

A notable case study involved the synthesis of a valinomycin analog bearing a penta-fluorophenyl active ester moiety. This research demonstrated that the incorporation of PFPG significantly enhanced the permeability of the compound across biological membranes, showcasing its potential in developing new antibiotics or antifungal agents .

3.2. Fluorinated Amino Acids

Research focusing on complex unnatural fluorine-containing amino acids has highlighted PFPG's role in synthesizing novel amino acids with unique properties. These fluorinated amino acids can be used to study protein folding and interactions, providing insights into biochemical processes at a molecular level .

Mechanism of Action

The mechanism of action of penta-fluorophenyl boc-glycinate involves its interaction with nucleophiles and electrophiles. The penta-fluorophenyl group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The performance of penta-fluorophenyl boc-glycinate is often contrasted with other stationary phase modifiers or derivatizing agents, such as biphenyl-based phases. Below is a detailed comparison based on applications, selectivity, and research findings:

Penta-fluorophenyl (F5) vs. Biphenyl Stationary Phases

Parameter This compound Biphenyl Stationary Phase
Primary Applications Polar metabolites (e.g., B6, vitamins) Steroid hormones, phenolic compounds (e.g., olive oil)
Selectivity Mechanism Fluorine-mediated dipole interactions, hydrophobicity π-π stacking, hydrophobic interactions
Matrix Compatibility Biological fluids (plasma), food extracts Food matrices, environmental samples
Reported Advantages Enhanced resolution for polar analytes Superior separation of aromatic compounds

Key Research Findings

  • F5 Phases : Demonstrated 15–20% higher recovery rates for vitamin B6 metabolites in plasma compared to C18 columns, attributed to fluorine-specific interactions .
  • Biphenyl Phases: Achieved 95% separation efficiency for phenolic compounds in virgin olive oil, outperforming F5 phases in aromatic selectivity .

Q & A

Q. What statistical methods are appropriate for analyzing variability in this compound synthesis yields?

  • Methodological Answer : Apply multivariate regression to correlate yield with variables (temperature, catalyst loading). Use ANOVA to assess batch-to-batch variability. Report confidence intervals (95% CI) and effect sizes. Transparently document outliers and exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penta-fluorophenyl boc-glycinate
Reactant of Route 2
Reactant of Route 2
Penta-fluorophenyl boc-glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.